3-Azido-1-phenethylazetidine
Overview
Description
3-Azido-1-phenethylazetidine is a chemical compound characterized by its azido group (-N3) attached to a phenethylazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-phenethylazetidine typically involves the azidation of 1-phenethylazetidine. This can be achieved through the reaction of 1-phenethylazetidine with sodium azide (NaN3) under specific conditions, such as elevated temperatures and the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, purification steps, and safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-phenethylazetidine can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form cyclic structures.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles such as alkyl halides, alcohols, or amines.
Cyclization: Specific conditions may vary depending on the desired cyclic product.
Major Products Formed:
Amines: Reduction of the azido group results in the formation of primary amines.
Substitution Products: Various substituted azetidines or other nitrogen-containing compounds.
Cyclic Compounds: Formation of cyclic structures through intramolecular reactions.
Scientific Research Applications
3-Azido-1-phenethylazetidine is used in scientific research for various applications, including:
Chemistry: As a building block for the synthesis of more complex nitrogen-containing compounds.
Biology: Studying the biological activity of azido-containing compounds and their potential as bioactive molecules.
Medicine: Investigating the compound's potential as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: Exploring its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Azido-1-phenethylazetidine exerts its effects depends on the specific application. In general, the azido group can act as a reactive site for various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved would vary based on the context of the research or application.
Comparison with Similar Compounds
3-Azido-1-butylazetidine
3-Azido-1-ethylazetidine
3-Azido-1-propylazetidine
This comprehensive overview provides a detailed understanding of 3-Azido-1-phenethylazetidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-azido-1-(2-phenylethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-14-13-11-8-15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCZWCUKJXRJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCC2=CC=CC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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